REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:7]=[C:6]([C:8]2[C:9]([N:14]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])=[N:10][CH:11]=[CH:12][CH:13]=2)[O:5][N:4]=1.[N:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[O:35][CH2:36][C:37]1[CH:42]=[CH:41][C:40](B(O)O)=[CH:39][CH:38]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[Cl-].[Na+]>[Cu]I.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(OCC)(=O)C.COCCOC>[C:18]([O:17][C:15]([N:14]([C:9]1[C:8]([C:6]2[O:5][N:4]=[C:3]([CH2:2][C:40]3[CH:39]=[CH:38][C:37]([CH2:36][O:35][C:30]4[CH:31]=[CH:32][CH:33]=[CH:34][N:29]=4)=[CH:42][CH:41]=3)[CH:7]=2)=[CH:13][CH:12]=[CH:11][N:10]=1)[C:22]([O:24][C:25]([CH3:28])([CH3:26])[CH3:27])=[O:23])=[O:16])([CH3:19])([CH3:21])[CH3:20] |f:2.3.4,5.6,8.9.10.11|
|
Name
|
di-tert-butyl {3-[3-(chloromethyl)isoxazol-5-yl]pyridin-2-yl}imidodicarbonate
|
Quantity
|
164 mg
|
Type
|
reactant
|
Smiles
|
ClCC1=NOC(=C1)C=1C(=NC=CC1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Name
|
{4-[(pyridin-2-yloxy)methyl]phenyl}boronic acid
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)OCC1=CC=C(C=C1)B(O)O
|
Name
|
cesium carbonate
|
Quantity
|
391 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
copper (1) iodide
|
Quantity
|
3.9 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
{4-[(Pyridin-2-yloxy)methyl]phenyl}boronic acid
|
Quantity
|
46 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)OCC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
16.4 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was further stirred for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
insoluble matter was filtered out
|
Type
|
CUSTOM
|
Details
|
the filtrate was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
After the organic layer was washed with 5% sodium chloride water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1=NC=CC=C1C1=CC(=NO1)CC1=CC=C(C=C1)COC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 173 mg | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |